Pim-1 Kinase Inhibitory Potency Advantage Conferred by the 7-Position N,N-Dimethylethylenediamine Substituent
QSAR modeling of a 53-compound pyrazolo[1,5-a]pyrimidine library demonstrates that the N,N-dimethylethane-1,2-diamine group at the R1 (7-position) contributes negatively to the MATS4e descriptor, which correlates with improved Pim-1 inhibitory activity [1]. Compounds bearing this substituent (e.g., compounds 38, 40, 51) achieve Pim-1 IC50 values as low as 5–7 nM, whereas analogues without the dimethylamino terminus exhibit significantly higher IC50 values [1]. While direct IC50 data for the 2-phenyl-3,5-dimethyl analogue is not reported in this dataset, the QSAR model predicts that incorporation of the dimethylaminoethyl side chain enhances Pim-1 potency relative to unsubstituted or mono-methylaminoethyl counterparts.
| Evidence Dimension | Pim-1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Predicted low nanomolar IC50 based on QSAR model (exact value not determined) |
| Comparator Or Baseline | Compound 38 (R1 = N,N-dimethylethane-1,2-diamine; R2 = H): IC50 = 5 nM; Compound 51 (R1 = N,N-dimethylethane-1,2-diamine; R2 = benzimidazolone): IC50 = 7 nM [1] |
| Quantified Difference | QSAR model indicates that the dimethylaminoethyl R1 group is a key favorable contributor to Pim-1 potency; compounds lacking this group have IC50 values >20 nM [1] |
| Conditions | In vitro Pim-1 kinase inhibition assay; IC50 values from Table 1 of Amin et al. (2017) |
Why This Matters
For screening campaigns targeting Pim-1, this compound offers a structurally defined chemotype with a predicted low-nanomolar potency, avoiding the need to synthesize or procure multiple analogues to test the dimethylaminoethyl hypothesis.
- [1] Amin, S. A., Adhikari, N., Shukla, V., Jha, T., & Gayen, S. (2017). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Indian Journal of Biochemistry & Biophysics, 54(1&2), 32–46. View Source
